Product packaging for Boc-Propargylamine(Cat. No.:CAS No. 92136-39-5)

Boc-Propargylamine

Cat. No.: B032232
CAS No.: 92136-39-5
M. Wt: 155.19 g/mol
InChI Key: DSPYCWLYGXGJNJ-UHFFFAOYSA-N
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Description

n-Boc-propargylamine is a high-purity, versatile building block essential for advanced organic synthesis and bioconjugation. Its primary value lies in the orthogonal reactivity of its two functional groups: the Boc (tert-butoxycarbonyl) group provides a robust, reversible protecting group for the primary amine, allowing for selective deprotection under mild acidic conditions without affecting other sensitive functional groups. Simultaneously, the terminal alkyne moiety enables highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This makes n-Boc-propargylamine an invaluable reagent for the synthesis of peptide nucleic acids (PNA), the site-specific labeling of biomolecules, and the construction of complex molecular architectures such as dendrimers and polymer scaffolds. Researchers utilize this compound to introduce a propargyl handle into target molecules, facilitating subsequent ligation with azide-containing probes, drugs, or fluorophores. Its application is critical in chemical biology for probe development, in medicinal chemistry for creating targeted libraries, and in materials science for designing functional surfaces. This product is offered with guaranteed quality and stability to ensure reproducible results in your research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B032232 Boc-Propargylamine CAS No. 92136-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPYCWLYGXGJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454171
Record name n-boc-propargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92136-39-5
Record name n-boc-propargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)propargylamine
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Preparation Methods

Reaction Mechanism and Substrate Design

The nucleophilic addition of lithium acetylides to imines represents a foundational strategy for propargylamine synthesis. For N-Boc-propargylamine, this method involves generating a lithium acetylide from propargylamine, followed by its addition to a Boc-activated imine. The Boc group enhances the electrophilicity of the imine nitrogen, facilitating nucleophilic attack.

Key steps include:

  • Deprotonation of propargylamine using strong bases (e.g., LHMDS) at low temperatures (-50°C) to form the lithium acetylide.

  • Reaction with N-Boc-imines, synthesized via condensation of aldehydes with tert-butoxycarbonyl-protected amines.

  • Quenching with aqueous NH4Cl to yield the Boc-protected propargylamine.

Optimization and Yield Considerations

Yields exceeding 80% are achievable under anhydrous conditions. Solvent choice (typically THF or Et2O) and strict temperature control (-78°C to 0°C) minimize side reactions such as alkyne oligomerization. Steric hindrance from the Boc group necessitates extended reaction times (12–24 hours) for complete conversion.

Direct Boc Protection of Propargylamine

Boc Anhydride-Mediated Protection

The most straightforward method involves reacting propargylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This one-step protocol is scalable and avoids metal catalysts.

Reaction Conditions:

  • Base: Triethylamine (2.0 equiv.) or DMAP (catalytic).

  • Solvent: Dichloromethane (DCM) or THF.

  • Temperature: 0°C to room temperature.

  • Time: 4–6 hours.

Mechanistic Insights:
The base deprotonates propargylamine, generating a nucleophilic amine that attacks the electrophilic carbonyl of Boc anhydride. The tert-butoxy group acts as a leaving group, forming the carbamate.

Comparative Performance Data

BaseSolventTemperature (°C)Yield (%)Purity (%)
TriethylamineDCM0 → RT9298
DMAPTHFRT8895
PyridineDCM0 → RT7890

Yields correlate with base strength and solvent polarity. Triethylamine in DCM provides optimal results due to efficient proton scavenging and solubility.

Transition Metal-Catalyzed Coupling Approaches

Copper-Catalyzed A3 Coupling

The A3 coupling (aldehyde-amine-alkyne) adapts well to N-Boc-propargylamine synthesis by employing Boc-protected amines. This one-pot method combines an aldehyde, Boc-amine, and terminal alkyne in the presence of a Cu(I) catalyst.

Representative Protocol:

  • Catalyst: CuBr (10 mol%).

  • Ligand: Phenanthroline (20 mol%).

  • Solvent: Toluene.

  • Temperature: 80°C.

  • Time: 12 hours.

Advantages:

  • Avoids pre-functionalized imines.

  • Tolerates diverse aldehydes (aromatic, aliphatic).

Limitations:

  • Requires strict exclusion of oxygen.

  • Moderate yields (60–75%) due to competing Glaser coupling.

Gold-Catalyzed Alkyne Activation

Gold(I) complexes selectively activate terminal alkynes for nucleophilic attack by Boc-protected amines. This method bypasses the need for pre-formed acetylides.

Key Parameters:

  • Catalyst: AuCl(PPh3) (5 mol%).

  • Additive: AgSbF6 (10 mol%).

  • Solvent: DCE.

  • Yield: 85%.

Solid-Phase Synthesis and Scalability

Polymer-Supported Reagents

Solid-phase synthesis minimizes purification steps. A polystyrene-Boc resin reacts with propargylamine in DMF, followed by cleavage with TFA/CH2Cl2. This approach achieves >90% purity but requires specialized equipment.

Large-Scale Industrial Production

Kilogram-scale production employs continuous flow reactors to enhance heat and mass transfer.

  • Residence Time: 30 minutes.

  • Throughput: 1 kg/day.

  • Purity: 99.5%.

Green Chemistry Approaches

Solvent-Free Boc Protection

Mechanochemical methods using ball milling eliminate solvents. Propargylamine and Boc anhydride are milled with K2CO3 (1.5 equiv.) at 25 Hz for 2 hours, yielding 89% product.

Aqueous Micellar Catalysis

TPGS-750-M surfactant enables Boc protection in water.

  • Surfactant: 2 wt% TPGS-750-M.

  • Yield: 82% .

Chemical Reactions Analysis

Nucleophilic Additions to Electrophilic Species

N-Boc-propargylamine participates in nucleophilic addition reactions with organomagnesium or organolithium reagents. Key findings include:

  • Reaction with Grignard reagents : Organomagnesium compounds add to in situ-generated N-Boc-imine intermediates derived from N-Boc-aminals, yielding N-Boc-propargylic amines (Table 1) .
  • Role of ZnCl₂ : Addition of ZnCl₂ suppresses undesired reduction of intermediates, improving yields in reactions with isopropylmagnesium chloride .

Table 1: Addition of Grignard Reagents to N-Boc-Aminals

Grignard ReagentR GroupYield (%)
BuMgClBu78
PhMgBrPh82
TMSCH₂MgClTMS85

Pauson-Khand (PK) Cycloaddition

N-Boc-propargylamine serves as an alkyne component in PK reactions to synthesize 4,5-disubstituted cyclopentenones (Figure 1) :

  • Substrates : Norbornadiene and N-Boc-propargylamine.
  • Conditions : Catalyzed by Co₂(CO)₈ under CO atmosphere.
  • Outcome : Cyclopentenones with a masked leaving group (Boc), enabling further functionalization.

Figure 1: PK Reaction Pathway

text
Norbornadiene + N-Boc-propargylamine → Cyclopentenone adduct → Deprotection → Functionalized cyclopentenone

Table 2: PK Reaction Yields

AlkyneCyclopentenone ProductYield (%)
N-Boc-propargylamine4,5-Disubstituted70–85

Oxidation to N-Boc-Ketimines

Manganese dioxide (MnO₂) oxidizes N-Boc-propargylamine derivatives to N-Boc-ketimines, which are precursors to quaternary propargylamines :

  • Mechanism : Propargylic C-H bond oxidation forms ketimines.
  • Follow-up Reactions : Ketimines react with organolithium reagents (e.g., MeLi) to install quaternary centers.

Equation :
N Boc propargylamineMnO2N Boc ketimineR LiQuaternary propargylamine\text{N Boc propargylamine}\xrightarrow{\text{MnO}_2}\text{N Boc ketimine}\xrightarrow{\text{R Li}}\text{Quaternary propargylamine}

Cyclization to Heterocycles

The alkyne and amine moieties enable diverse cyclization pathways:

Cross-Coupling Reactions

N-Boc-propargylamine participates in Sonogashira couplings to install aryl/alkynyl groups :

  • Example : Reaction with 3-iodobenzylamine under Pd/Cu catalysis yields orthogonally protected diamino precursors.
  • Conditions : Pd(PPh₃)₄, CuI, Et₃N in DMF (70–85% yields) .

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions (e.g., TFA) to liberate free propargylamine, enabling further alkylation or acylation :

  • Deprotection :
    N Boc propargylamineTFAPropargylamine\text{N Boc propargylamine}\xrightarrow{\text{TFA}}\text{Propargylamine}
  • Applications : Used in synthesizing β-glucan analogs and kinase inhibitors .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Synthesis of Propargylamines

Propargylamines are crucial intermediates in the synthesis of various biologically active compounds. n-Boc-propargylamine can be utilized as a precursor for synthesizing propargylamine derivatives through several methods, including:

  • A3 Coupling Reactions : This method involves the reaction of aldehydes, amines, and alkynes to form propargylamines efficiently. Recent studies have demonstrated that heterogeneous copper-catalyzed A3 coupling reactions can yield propargylamines with high selectivity and efficiency .
  • C-H Functionalization : The C-H activation of alkynes allows for the direct functionalization of n-Boc-propargylamine, leading to a variety of substituted propargylamines that can serve as precursors for further transformations .

2.2 Synthesis of Heterocycles

n-Boc-propargylamine is also employed in synthesizing various heterocycles, which are essential in medicinal chemistry:

  • Cyclopentenones : The Pauson–Khand reaction using n-Boc-propargylamine has been explored to synthesize 4,5-disubstituted cyclopentenones, which have potential applications as therapeutic agents .
  • Triazolobenzylidene-thiazolopyrimidines : These compounds act as CDC25 phosphatase inhibitors and are synthesized using n-Boc-propargylamine as a starting material . This highlights its role in developing targeted cancer therapies.

Medicinal Chemistry Applications

n-Boc-propargylamine has been identified as a key intermediate in synthesizing compounds with neuroprotective properties. Specifically, derivatives such as rasagiline and selegiline are known for their therapeutic effects in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s disease . These compounds function by inhibiting monoamine oxidase B (MAO-B), thereby increasing dopamine levels in the brain.

Case Studies

Case Study 1: Synthesis of Anti-Cancer Agents

Research has illustrated the use of n-Boc-propargylamine in synthesizing novel anti-cancer agents through multi-step synthetic pathways. For instance, derivatives have been designed to target specific signaling pathways involved in cancer progression, demonstrating the compound's versatility and importance in drug discovery .

Case Study 2: Development of Antiviral Compounds

Another notable application is its role in developing antiviral agents targeting various viruses such as HIV and influenza. The structural modifications facilitated by n-Boc-propargylamine allow for the creation of compounds that exhibit enhanced antiviral activity while maintaining low toxicity profiles .

Tables

Application AreaSpecific Uses
Organic SynthesisPropargylamines, Heterocycles
Medicinal ChemistryNeuroprotective agents (e.g., rasagiline)
Antiviral CompoundsTargeting HIV, Influenza
Cancer TherapeuticsCDC25 phosphatase inhibitors

Mechanism of Action

The mechanism of action of n-Boc-propargylamine involves its reactivity as a propargylamine derivative. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The compound’s ability to inhibit CDC25 phosphatase is due to its interaction with the enzyme’s active site, blocking its activity and affecting cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Structure CAS Key Features Yield in Synthesis Applications Reference
N-Boc-propargylamine Boc-NH-CH₂-C≡CH 92136-39-5 Terminal alkyne; Boc protection enhances stability. 90–94% Drug precursors, click chemistry
4b-Boc Boc-NH-CH₂-C≡C-(isoquinolin-4-yl) - Alkyne conjugated to isoquinoline; enhances π-π interactions. ~60–70% Anticancer agents
4j-Boc Boc-NH-CH₂-C≡C-(4-methoxypyridyl) - Methoxy-pyridyl substituent; modulates electronic properties. 48–99% Bioactive molecule synthesis
N-Boc-dipropargylamine Boc-N-(CH₂-C≡CH)₂ - Two propargyl groups; increased steric hindrance. 60–85% Cross-coupling reactions

Reactivity in Catalytic Reactions

Reaction Type Substrate Catalyst Yield/Selectivity Notes Reference
Hydrosilylation N-Boc-propargylamine Pt(II) carbene 30–40% β-E isomer Lower activity vs. phenylacetylene
Phenylacetylene Pt(II) carbene 70–90% β-E isomer Higher electron density improves yield
Cyclotrimerization N-Boc-propargylamine Rh/Co complexes 60–76% triazole products Boc group stabilizes intermediates
Mannich Reaction N-Boc-propargylamine Chiral Rh catalyst 95% ee, 98% yield Enantioselective β-keto synthesis

Functional Group Tolerance

  • N-Boc-propargylamine: Compatible with Pd-, Cu-, and Ru-catalyzed cross-couplings (e.g., Sonogashira, cycloadditions) .
  • Unprotected Propargylamine : Prone to oxidation; requires inert conditions .

Key Research Findings

Synthetic Efficiency : N-Boc-propargylamine achieves >90% yield in Boc protection reactions, outperforming analogs like 4j-Boc (48–99% yield variability) .

Catalytic Selectivity : In Ru-catalyzed hydroacylations, N-Boc-propargylamine exhibits 93% conversion, while bulkier analogs show reduced reactivity .

Biological Activity

n-Boc-propargylamine, a derivative of propargylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and as a chemical probe in research.

  • Chemical Name : N-(tert-Butoxycarbonyl)propargylamine
  • CAS Number : 92136-39-5
  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.2 g/mol

n-Boc-propargylamine exhibits biological activity primarily through its interactions with various enzymes, particularly monoamine oxidase (MAO) and acetylcholinesterase (AChE). The propargyl group allows for irreversible binding to the flavin-adenine dinucleotide (FAD) cofactor of MAO, which is crucial for the degradation of neurotransmitters such as dopamine and serotonin. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD).

Biological Activities

  • Cholinesterase Inhibition :
    • n-Boc-propargylamine has been shown to inhibit AChE, which is significant for enhancing cholinergic neurotransmission in AD. In vitro studies demonstrate that compounds derived from n-Boc-propargylamine exhibit micromolar inhibitory activity against human AChE (IC50_{50} = 2.63 ± 0.57 μM) .
  • Monoamine Oxidase Inhibition :
    • The compound also shows potential as an MAO inhibitor, although specific derivatives may vary in potency. For instance, certain n-propargyl derivatives have been evaluated for their ability to inhibit MAO-B activity, which is linked to neuroprotective effects .
  • Antioxidant Properties :
    • n-Boc-propargylamine has demonstrated radical-scavenging capacity comparable to known antioxidants like resveratrol, suggesting its potential utility in mitigating oxidative stress associated with neurodegeneration .
  • Neuroprotective Effects :
    • The ability of n-Boc-propargylamine to chelate metal ions, such as copper(II), which are implicated in amyloid pathology, further supports its role as a neuroprotective agent .

Table 1: Biological Activity Summary of n-Boc-Propargylamine Derivatives

CompoundTarget EnzymeIC50_{50} (μM)Activity Description
n-Boc-propargylamineAChE2.63 ± 0.57Potent inhibitor, enhances cholinergic activity
Derivative 4MAO-BVariesPotential neuroprotective effects
Derivative 3AChE6.58 ± 0.27Moderate inhibitor
Derivative 6AChE7.20 ± 0.54Moderate inhibitor

Case Study: Alzheimer’s Disease

In a study exploring novel compounds for AD treatment, derivatives of n-Boc-propargylamine were synthesized and evaluated for their ability to inhibit cholinesterases and modulate oxidative stress markers. Compound 4 was identified as a lead candidate due to its dual action on both AChE inhibition and antioxidant activity .

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